4-Bromo-2,3-dihydrofuran
Overview
Description
“4-Bromo-2,3-dihydrofuran” is a synthetic organic compound with the molecular formula C4H5BrO . It has a molecular weight of 148.99 g/mol . The IUPAC name for this compound is 4-bromo-2,3-dihydrofuran .
Synthesis Analysis
The first general preparation of 4-bromo-2,3-dihydrofurans has been reported . These non-aromatic heterocycles containing a useful coupling handle are accessed via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols, which are themselves available in just two steps from aromatic and aliphatic aldehydes and ketones .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3-dihydrofuran includes a bromine atom attached to the 4th carbon of the furan ring . The InChI string for this compound is InChI=1S/C4H5BrO/c5-4-1-2-6-3-4/h3H,1-2H2 . The Canonical SMILES for this compound is C1COC=C1Br .
Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2,3-dihydrofuran primarily involve the Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols . This reaction is a key step in the synthesis of 4-Bromo-2,3-dihydrofuran .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,3-dihydrofuran include a molecular weight of 148.99 g/mol . It has an XLogP3-AA value of 1.2 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 147.95238 g/mol . The topological polar surface area of the compound is 9.2 Ų . The heavy atom count is 6 .
Scientific Research Applications
Application in Chemical Science
- Specific Scientific Field: Chemical Science
- Summary of the Application: 4-Bromo-2,3-dihydrofuran is used in the preparation of non-aromatic heterocycles . These heterocycles are ubiquitous in nature and widely targeted in synthetic methodology development .
- Methods of Application or Experimental Procedures: The non-aromatic heterocycles containing a useful coupling handle are accessed via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols . These alcohols are themselves available in just two steps from aromatic and aliphatic aldehydes and ketones .
- Results or Outcomes: The first general preparation of 4-bromo-2,3-dihydrofurans is reported . Molecular dynamics simulations using the simple substrates and key geometric parameters provide a rationale for the selectivities observed . The synthetic utility of the 4-bromodihydrofurans is also demonstrated .
Application in Dihydronaphthofurans Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Bromo-2,3-dihydrofuran can be used in the synthesis of dihydronaphthofurans (DHNs), which are an important class of arene ring-fused furans . These compounds are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities .
- Methods of Application or Experimental Procedures: The synthesis of dihydronaphthofurans involves various procedures including annulation of naphthols with various reagents, cycloaddition reactions, intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement and other reactions under various conditions .
- Results or Outcomes: The synthetic procedures for the preparation of dihydronaphthofurans have been developed over the past decades . These compounds have shown a wide range of biological and pharmacological properties .
Future Directions
properties
IUPAC Name |
4-bromo-2,3-dihydrofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-4-1-2-6-3-4/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIIIRXJHXEIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dihydrofuran |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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